N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
“N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is known to have a molecular weight of 293.34.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in this compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and can lead to a variety of products. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary depending on their substituents. They possess hydrogen bond acceptor properties owing to the electronegativities of nitrogen and oxygen . In terms of reactivity, these compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Scientific Research Applications
Synthesis and Anticancer Evaluation
Compounds with oxadiazole and thiophene components have been explored for their anticancer properties. For instance, a study demonstrated the design, synthesis, and evaluation of substituted benzamides, revealing moderate to excellent anticancer activity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents (Ravinaik et al., 2021).
Insecticidal Activities
Oxadiazole derivatives have also been investigated for their insecticidal activities. Research into 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles showed potential in controlling agricultural pests, highlighting the compound's utility in pest management strategies (Shi et al., 2000).
Heterocyclic Synthesis
The versatility of compounds containing thiophene and oxadiazole structures is evident in their use in heterocyclic synthesis, leading to a variety of nitrogen-containing heterocycles. These synthetic pathways offer routes to new compounds with potential biological and pharmaceutical applications (Mohareb et al., 2004).
Antimicrobial and Antioxidant Studies
The structural motif of thiophene combined with oxadiazole has been linked to antimicrobial and antioxidant activities. Studies on benzofuran-based thiophene and oxadiazole derivatives have shown significant antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Dawood et al., 2007).
Antimicrobial and Docking Studies
Further emphasizing the antimicrobial potential, synthesis and docking studies of thiophene-2-carboxamides have highlighted their effectiveness against various bacterial strains. These studies not only confirm antimicrobial efficacy but also help understand the molecular basis of their action (Talupur et al., 2021).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazoles are known to be used in various therapeutic applications. For example, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Future Directions
The future directions for research on 1,2,4-oxadiazoles are promising. They have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-16(13-10-3-1-2-4-12(10)23-20-13)18-11-7-8-25-14(11)17-19-15(21-24-17)9-5-6-9/h7-9H,1-6H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSLDIBLYILIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide |
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